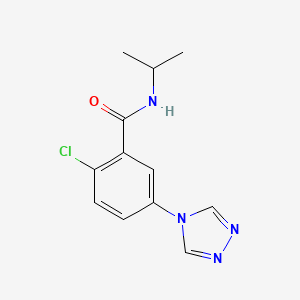![molecular formula C20H22N2O3 B5721687 4-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5721687.png)
4-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide, also known as MP-10, is a synthetic compound that belongs to the class of benzamide derivatives. MP-10 has been extensively studied for its potential use as an analgesic and anesthetic agent due to its unique mechanism of action.
Scientific Research Applications
4-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has been extensively studied for its potential use as an analgesic and anesthetic agent. It has been shown to have a high affinity for the mu-opioid receptor, which is responsible for mediating pain relief. 4-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has also been shown to have a low affinity for the delta-opioid receptor, which is responsible for mediating respiratory depression. This makes 4-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide a promising candidate for the development of a new class of analgesics that do not cause respiratory depression.
Mechanism of Action
4-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide exerts its analgesic effects by binding to the mu-opioid receptor and activating the G-protein signaling pathway. This leads to the inhibition of the release of neurotransmitters such as substance P and glutamate, which are involved in the transmission of pain signals. 4-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide also increases the release of endogenous opioids such as beta-endorphins, which further enhances its analgesic effects.
Biochemical and Physiological Effects:
4-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has been shown to produce potent analgesia in animal models of acute and chronic pain. It has also been shown to produce dose-dependent sedation and hypothermia. 4-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide does not cause respiratory depression at analgesic doses, which is a major advantage over traditional opioids. However, at high doses, 4-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide can cause respiratory depression and cardiovascular effects.
Advantages and Limitations for Lab Experiments
4-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide is a highly potent and selective mu-opioid receptor agonist, which makes it a valuable tool for studying the role of the mu-opioid receptor in pain modulation. However, its high potency can also make it difficult to study its effects at lower doses. 4-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide is also relatively unstable in solution, which can make it challenging to work with in lab experiments.
Future Directions
Future research on 4-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide could focus on improving its stability in solution and developing new formulations that allow for controlled release. 4-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide could also be studied in combination with other analgesic agents to determine if it can enhance their analgesic effects. Finally, the potential use of 4-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide in the treatment of chronic pain and other conditions could be explored further.
Synthesis Methods
The synthesis of 4-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide involves the reaction of 4-methoxybenzoyl chloride with 1-piperidinylcarbonyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with 4-aminobenzamide in the presence of potassium carbonate to yield 4-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide. The purity of 4-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide can be improved by recrystallization from ethanol.
properties
IUPAC Name |
4-methoxy-N-[4-(piperidine-1-carbonyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-25-18-11-7-15(8-12-18)19(23)21-17-9-5-16(6-10-17)20(24)22-13-3-2-4-14-22/h5-12H,2-4,13-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEIWOCWEVLXBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-[4-(piperidine-1-carbonyl)phenyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5721610.png)

![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-phenoxyacetamide](/img/structure/B5721623.png)


![2-methyl-N-[2-(trifluoromethoxy)phenyl]propanamide](/img/structure/B5721643.png)
![4-bromobenzaldehyde [5-(4-fluorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5721661.png)
![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-5-propyl-3-thiophenecarboxamide](/img/structure/B5721668.png)
![4-[3-(4-ethyl-1-piperazinyl)-1-propen-1-yl]-N,N-dimethylaniline](/img/structure/B5721673.png)


![N-allyl-4-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5721701.png)
![4-{[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}benzoic acid](/img/structure/B5721704.png)
